Decahydronaphthalene-1,8-dione

描述

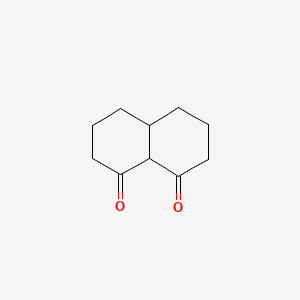

Decahydronaphthalene-1,8-dione, also known as hexahydronaphthalene-1,8 (2H,5H)-dione, is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . This compound is characterized by its solid physical form and is typically stored under inert atmosphere conditions at temperatures below -20°C .

准备方法

The synthesis of decahydronaphthalene-1,8-dione can be achieved through various methods. One efficient synthetic route involves the cyclocondensation reaction of cyclohexane-1,3-dione or 5,5-dimethylcyclohexane-1,3-dione (dimedone) with an aldehyde molecule and ammonium acetate or other nitrogen sources in a 2:1:1 molar ratio . This reaction can be catalyzed using various catalysts or conducted under catalyst-free conditions . The step-wise addition of reactants in this method helps avoid the formation of undesired by-products, resulting in a cleaner reaction .

化学反应分析

Decahydronaphthalene-1,8-dione undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: Substitution reactions involving common reagents can lead to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Chemical Applications

Synthesis Precursor

Decahydronaphthalene-1,8-dione serves as a precursor in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions such as oxidation, reduction, and substitution. These reactions can yield a range of derivatives that are useful in advanced organic synthesis.

Reagent in Chemical Reactions

The compound is utilized as a reagent in various chemical reactions due to its reactivity. It can undergo transformations that produce valuable intermediates for further chemical synthesis. The specific conditions and reagents used can significantly influence the reaction outcomes.

Biological Applications

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds derived from this structure have shown moderate bioactivity against strains of Staphylococcus aureus, including methicillin-resistant variants (MRSA) with minimum inhibitory concentration (MIC) values ranging from 15.8 to 21.7 μM . This suggests potential therapeutic applications in combating resistant bacterial infections.

Natural Product Synthesis

this compound is also integral to the biosynthesis of natural products. It is often found within polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) hybrid clusters in fungi, leading to the production of bioactive metabolites . These compounds have been linked to various biological activities, including antifungal and anticancer properties.

Medical Applications

Therapeutic Potential

Ongoing research aims to explore the pharmacological properties of this compound and its derivatives. The compound's ability to interact with biological molecules positions it as a candidate for drug development targeting various diseases .

Drug Discovery

The structural characteristics of this compound facilitate its use in drug discovery processes. Its derivatives are being investigated for their potential roles as lead compounds in developing new therapeutics against infectious diseases and cancer .

Industrial Applications

Production of Industrial Chemicals

In industry, this compound is utilized in the production of various chemicals and materials. Its derivatives are incorporated into polymers and other materials due to their favorable chemical properties . For example, they are used in polyether ether ketones (PEEK), which are known for their high thermal stability and mechanical strength .

Case Studies

| Application Area | Example Use | Results |

|---|---|---|

| Chemistry | Synthesis of organic compounds | Successful synthesis of multiple derivatives with varied reactivity |

| Biology | Antimicrobial testing | Compounds showed moderate activity against MRSA |

| Medicine | Drug development | Exploration of therapeutic properties ongoing |

| Industry | Production of PEEK | Enhanced material properties observed |

作用机制

The mechanism of action of decahydronaphthalene-1,8-dione involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use . Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects.

相似化合物的比较

Decahydronaphthalene-1,8-dione can be compared with other similar compounds, such as:

- Hexahydronaphthalene-1,8 (2H,8aH)-dione

- 1,8 (2H,5H)-Naphthalenedione, hexahydro-

These compounds share similar structural features but may differ in their specific chemical properties and reactivity . The uniqueness of this compound lies in its specific molecular structure and the resulting chemical behavior.

生物活性

Decahydronaphthalene-1,8-dione (C10H14O2), also known as hexahydronaphthalene-1,8 (2H,5H)-dione, is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a fully saturated naphthalene backbone with two carbonyl groups at the 1 and 8 positions. Its molecular weight is approximately 166.22 g/mol. The unique structure allows it to participate in various chemical reactions, making it a valuable precursor in organic synthesis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antibacterial and antifungal properties. For example, certain synthesized compounds have demonstrated significant inhibitory effects against Staphylococcus aureus and other pathogens .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. This property suggests its possible application in drug development targeting metabolic disorders .

- Antitumor Activity : Although more research is needed, preliminary studies indicate that some derivatives may exhibit antitumor activity, positioning them as candidates for further pharmacological exploration .

Synthesis Methods

This compound can be synthesized through various methods:

- Cyclocondensation Reaction : A common method involves the cyclocondensation of cyclohexane-1,3-dione with an aldehyde in the presence of ammonium acetate .

- Diels-Alder Reactions : This compound can also be obtained through intramolecular Diels-Alder reactions involving suitable precursors .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. These interactions can vary depending on the biological context and the specific derivative being studied. The compound's carbonyl groups are likely critical for its reactivity and interaction with biological molecules.

常见问题

Q. Basic: What are the recommended synthetic routes for Decahydronaphthalene-1,8-dione, and what critical parameters influence yield?

Methodological Answer:

this compound can be synthesized via cyclocondensation or multicomponent reactions, leveraging methodologies adapted from structurally related diones. For instance, alkylation of hydantoins under phase-transfer catalysis (PTC) conditions has been shown to yield bicyclic diones, with reaction parameters such as molar ratios (e.g., 2:1 for dibromopropane) and temperature (0–6°C for stability) being critical for regioselectivity and yield optimization . Additionally, stereochemical control during cyclization steps—using precursors like octahydronaphthalene-1,5-dione—requires careful monitoring of reaction intermediates via thin-layer chromatography (TLC) or NMR to prevent side-product formation .

Q. Advanced: How can researchers resolve contradictions in metabolic pathway data for polycyclic diones like this compound?

Methodological Answer:

Contradictions in metabolic data often arise from differences in cell-specific enzymatic activity or analytical sensitivity. A validated approach involves:

- Comprehensive metabolite profiling : Use high-resolution HPLC-UV-RAM coupled with LC-MS/MS to detect and quantify metabolites, including conjugates (e.g., glutathione or N-acetylcysteine adducts) .

- Synthetic standards comparison : Validate suspected metabolites (e.g., methylated or hydroxylated derivatives) by co-elution with chemically synthesized reference compounds .

- Cell-line specificity studies : Compare metabolic outcomes across multiple cell models (e.g., A549, H358, HBEC-KT) to identify tissue-specific enzymatic contributions .

Q. Basic: What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- Mass spectrometry (MS) : Electron ionization (EI)-MS provides structural fingerprints, with spectral libraries (e.g., NIST) aiding in compound identification .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves stereochemistry and hydrogenation patterns, particularly for distinguishing between cis/trans isomers in the decahydronaphthalene backbone .

- Infrared (IR) spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and hydrogen-bonding interactions critical for stability assessments .

Q. Advanced: What strategies optimize the regioselectivity in functionalizing this compound?

Methodological Answer:

Regioselective functionalization requires:

- Protecting group strategies : Temporarily block reactive sites (e.g., ketones) using borane adducts (e.g., Naphthalene-1,8-diaminatoborane) to direct alkylation or hydroxylation to specific positions .

- Catalytic control : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics and selectivity in biphasic systems .

- Computational modeling : Use density functional theory (DFT) to predict reactive sites based on electron density maps and transition-state energetics .

Q. Safety: What are the key safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-certified face shields, gloves (e.g., nitrile), and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for all synthesis steps to minimize inhalation risks, particularly during solvent evaporation .

- Waste management : Segregate aqueous and organic waste streams to avoid incompatible reactions (e.g., with strong oxidizers) .

Q. Data Analysis: How should researchers approach conflicting data in the environmental stability of this compound derivatives?

Methodological Answer:

- Controlled degradation studies : Expose derivatives to UV light, humidity, and varying pH conditions while tracking decomposition via LC-MS/MS to identify degradation pathways .

- Cross-lab validation : Replicate experiments using standardized protocols (e.g., OECD guidelines) to isolate methodological variables .

- Quantum mechanical modeling : Predict environmental persistence using QSPR (Quantitative Structure-Property Relationship) models based on substituent effects .

属性

IUPAC Name |

2,3,4,4a,5,6,7,8a-octahydronaphthalene-1,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h7,10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGBZBIVNKGHNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCCC(=O)C2C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40901143 | |

| Record name | NoName_215 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83406-40-0 | |

| Record name | Hexahydro-1,8(2H,5H)-naphthalenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83406-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。